Cas no 257288-44-1 (H-Glu(OMe)-NH2 Hydrochloride)

H-Glu(OMe)-NH2 Hydrochloride is a protected derivative of glutamic acid, featuring a methyl ester group at the γ-carboxyl and an amide at the α-carboxyl. This modification enhances stability and solubility in organic solvents, making it a valuable intermediate in peptide synthesis. The hydrochloride salt form improves handling and storage properties. Its selective protection allows for controlled deprotection strategies, facilitating site-specific modifications in complex peptide architectures. The compound is particularly useful in solid-phase peptide synthesis (SPPS) and medicinal chemistry research, where precise functional group manipulation is required. High purity grades ensure consistent performance in sensitive applications.
H-Glu(OMe)-NH2 Hydrochloride structure
H-Glu(OMe)-NH2 Hydrochloride structure
商品名:H-Glu(OMe)-NH2 Hydrochloride
CAS番号:257288-44-1
MF:C6H13ClN2O3
メガワット:196.632020711899
CID:4674511
PubChem ID:53485817

H-Glu(OMe)-NH2 Hydrochloride 化学的及び物理的性質

名前と識別子

    • H-Glu(OMe)-NH HCl
    • H-Glu(Ome)-Nh2 HCl
    • L-Glutamic acid g-methyl ester a-amide hydrochloride
    • (S)-methyl 4,5-diamino-5-oxopentanoate hydrochloride
    • H-Isogln-OMe HCl;L-Isoglutamine-methyl ester HCl
    • H-GLU(OME)-NH2HCL
    • 7146AH
    • L-Isoglutamine gamma-methyl ester hydrochloride
    • L-Glutamic alpha-amide gamma-methy ester hydrochloride
    • Methyl L-alpha-glutaminate--hydrogen chloride (1/1)
    • Methyl (S)-4,5-diamino-5-oxopentanoate hydrochloride
    • 257288-44-1
    • H-L-Glu(OMe)-NH2 HCl
    • EN300-7361152
    • FD21446
    • AKOS006276872
    • O5-Methyl-L-isoglutamine hydrochloride
    • 70830-50-1
    • BP-12451
    • MFCD02094379
    • CS-0132203
    • methyl (4S)-4,5-diamino-5-oxopentanoate;hydrochloride
    • methyl (4S)-4-amino-4-carbamoylbutanoate hydrochloride
    • H-Glu(OMe)-NH2.HCl
    • SCHEMBL2255786
    • AS-49069
    • DTXSID80704832
    • H-Glu(OMe)-NH2 hydrochloride
    • H-Glu(OMe)-NH2 Hydrochloride
    • インチ: 1S/C6H12N2O3.ClH/c1-11-5(9)3-2-4(7)6(8)10;/h4H,2-3,7H2,1H3,(H2,8,10);1H/t4-;/m0./s1
    • InChIKey: CFJYPWQHBLMCCU-WCCKRBBISA-N
    • ほほえんだ: Cl.O(C)C(CC[C@@H](C(N)=O)N)=O

計算された属性

  • せいみつぶんしりょう: 196.061
  • どういたいしつりょう: 196.061
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 12
  • 回転可能化学結合数: 5
  • 複雑さ: 158
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.4

じっけんとくせい

  • PSA: 95.41000
  • LogP: 0.95480

H-Glu(OMe)-NH2 Hydrochloride セキュリティ情報

  • ちょぞうじょうけん:2-8°C

H-Glu(OMe)-NH2 Hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1202843-25g
Methyl (S)-4,5-diamino-5-oxopentanoate hydrochloride
257288-44-1 97%
25g
¥2795 2023-04-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1202843-250mg
Methyl (S)-4,5-diamino-5-oxopentanoate hydrochloride
257288-44-1 97%
250mg
¥115 2023-04-14
TRC
G598208-500mg
H-Glu(OMe)-NH2 Hydrochloride
257288-44-1
500mg
$138.00 2023-05-18
Ambeed
A986987-1g
(S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride
257288-44-1 98%
1g
$40.0 2024-04-20
Chemenu
CM538757-5g
Methyl (S)-4,5-diamino-5-oxopentanoate hydrochloride
257288-44-1 95%+
5g
$108 2024-07-28
TRC
G598208-1000mg
H-Glu(OMe)-NH2 Hydrochloride
257288-44-1
1g
$207.00 2023-05-18
Aaron
AR003B8G-25g
(S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride
257288-44-1 97%
25g
$201.00 2025-02-12
abcr
AB308883-5g
L-Glutamic alpha-amide gamma-methy ester hydrochloride; .
257288-44-1
5g
€178.30 2024-04-15
Aaron
AR003B8G-10g
(S)-Methyl 4,5-diamino-5-oxopentanoate hydrochloride
257288-44-1 97%
10g
$106.00 2025-02-12
abcr
AB308883-25g
L-Glutamic alpha-amide gamma-methy ester hydrochloride; .
257288-44-1
25g
€529.30 2024-04-15

H-Glu(OMe)-NH2 Hydrochloride 関連文献

H-Glu(OMe)-NH2 Hydrochlorideに関する追加情報

H-Glu(OMe)-NH2 Hydrochloride: A Comprehensive Overview

H-Glu(OMe)-NH2 Hydrochloride, also known by its CAS number 257288-44-1, is a compound of significant interest in the fields of chemistry and pharmacology. This compound is a derivative of glutamic acid, a naturally occurring amino acid that plays a crucial role in various biological processes. The presence of the methoxy group (OMe) and the hydrochloride salt form make this compound unique, offering potential applications in drug development and biochemical research.

The chemical structure of H-Glu(OMe)-NH2 Hydrochloride consists of an alpha-amino acid backbone with a methoxy-substituted side chain. This substitution alters the physicochemical properties of the molecule, potentially enhancing its solubility and stability. Recent studies have highlighted the importance of such modifications in improving the bioavailability of amino acid derivatives, making them more suitable for therapeutic use.

One of the most promising applications of H-Glu(OMe)-NH2 Hydrochloride lies in its potential as a precursor for peptide synthesis. The methoxy group introduces a protective functionality that can be easily removed under specific conditions, making this compound an ideal building block for constructing complex peptide structures. Researchers have demonstrated that incorporating this derivative into peptide synthesis can lead to more efficient and selective reactions, which is a critical factor in drug discovery.

In addition to its role in peptide synthesis, H-Glu(OMe)-NH2 Hydrochloride has shown potential in the field of neuroscience. Glutamic acid is a key neurotransmitter involved in synaptic plasticity and learning processes. By modifying glutamic acid with the methoxy group, researchers aim to develop compounds that can modulate neurotransmitter activity without causing adverse side effects. Preliminary studies suggest that this derivative may have neuroprotective properties, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

The synthesis of H-Glu(OMe)-NH2 Hydrochloride involves a multi-step process that includes protection, substitution, and deprotection reactions. Recent advancements in catalytic methods have enabled chemists to achieve higher yields and better purity levels, which are essential for large-scale production. Moreover, the use of green chemistry principles in the synthesis process has reduced environmental impact, aligning with current sustainability goals.

From an analytical perspective, the characterization of H-Glu(OMe)-NH2 Hydrochloride requires advanced techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry. These methods allow researchers to confirm the molecular structure and purity of the compound, ensuring its reliability for further studies. Additionally, thermogravimetric analysis (TGA) has been employed to assess the stability of the compound under various conditions, providing valuable insights into its storage requirements.

The pharmacokinetic profile of H-Glu(OMe)-NH2 Hydrochloride is another area of active research. Understanding how this compound is absorbed, distributed, metabolized, and excreted is crucial for determining its suitability as a therapeutic agent. Early findings indicate that the methoxy substitution enhances intestinal absorption, which could improve its efficacy when administered orally. However, further studies are needed to fully characterize its pharmacokinetics in different animal models.

In conclusion, H-Glu(OMe)-NH2 Hydrochloride represents a valuable addition to the arsenal of amino acid derivatives used in modern drug discovery and biochemical research. Its unique chemical properties and potential applications make it a subject of continued interest among scientists. As research progresses, it is anticipated that this compound will contribute significantly to advancements in neuroscience, pharmacology, and related fields.

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